4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid CAS 1273870-44-2
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid CAS 1273870-44-2
An In-depth Technical Guide to 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic Acid (BMS-986020)
Introduction
This technical guide provides a comprehensive overview of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid, an investigational drug more commonly known by its code name, BMS-986020. This molecule has been a significant tool in the exploration of novel therapeutic strategies for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). As a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), BMS-986020's journey through preclinical and clinical development offers valuable insights for researchers, scientists, and drug development professionals. This document will delve into its chemical profile, mechanism of action, pharmacological data, and the clinical findings that have shaped our understanding of targeting the LPA1 pathway.
Nomenclature and Identification
| Identifier | Value |
| Systematic Name | 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid |
| Investigational Name | BMS-986020[1] |
| Synonyms | AM152, AP-3152 free acid[2] |
| CAS Number | 1273870-44-2 |
| Molecular Formula | C13H15BrO3 |
| IUPAC Name | 4-((3-bromophenyl)methyl)tetrahydro-2H-pyran-4-carboxylic acid |
Chemical Profile and Physicochemical Properties
Chemical Structure and Properties
BMS-986020 is a small molecule characterized by a central oxane (tetrahydropyran) ring, substituted at the 4-position with both a carboxylic acid group and a (3-bromophenyl)methyl group. The presence of the carboxylic acid moiety is crucial for its interaction with the LPA1 receptor, while the bromophenyl group contributes to its overall pharmacological profile.
| Property | Value | Source |
| Molecular Weight | 482.53 g/mol | [3] |
| Solubility | DMSO: 50 mg/mL (103.62 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.14 mM) | [3] | |
| DMF: 33 mg/mL | [4] | |
| Ethanol: 20 mg/mL | [4] | |
| Physical Form | Crystalline solid | [4] |
Synthesis and Manufacturing
The synthesis of BMS-986020 on a multi-kilogram scale has been described, highlighting a convergent approach that utilizes a key tandem borylation-Suzuki reaction.[5][6] This method proved to be efficient and scalable for the production of the active pharmaceutical ingredient.
A streamlined synthetic route involves a single-vessel tandem borylation–Suzuki reaction sequence.[5] This process uses a commercially available and atmospherically stable catalyst, (AtaPhos)2PdCl2, to produce the desired biaryl compound in high yield.[5] The initial step involves the borylation of an aryl bromide, followed by a tandem Suzuki reaction with a second aryl bromide coupling partner.[5] This advanced methodology was successfully implemented for the large-scale synthesis of BMS-986020.[5][6]
Mechanism of Action and Pharmacological Profile
The Lysophosphatidic Acid (LPA) Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors, with the LPA1 receptor being a key player in the pathology of fibrosis.[7] The LPA-LPA1 signaling axis is implicated in a multitude of pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as promoting epithelial cell apoptosis and increasing vascular permeability.[7] In fibrotic diseases, this pathway is often overactive, leading to excessive extracellular matrix deposition and disruption of normal tissue architecture.[7] Consequently, antagonizing the LPA1 receptor presents a compelling therapeutic strategy to mitigate the progression of fibrosis.
In Vitro Pharmacology
BMS-986020 is a potent and selective antagonist of the LPA1 receptor. In vitro studies have demonstrated its high affinity for the human LPA1 receptor. It has been shown to be selective for LPA1 over other LPA receptors, such as LPA3.[4]
| Assay Type | Receptor | Potency (IC50 / K_b) | Source |
| Antagonist Activity | Human LPA1 | K_b = 0.0067 µM | [4] |
| Selectivity | Human LPA1 | IC50 = 0.3 µM | [4] |
| Human LPA3 | IC50 > 1 µM | [4] |
In Vivo Pharmacology and Preclinical Efficacy
Preclinical studies have demonstrated the anti-fibrotic activity of BMS-986020 in various animal models of fibrosis.[1] In a rat model of bleomycin-induced lung fibrosis, administration of BMS-986020 at a dose of 30 mg/kg twice per day resulted in a reduction in lung fibrosis.[4] Efficacy has also been observed in murine models of skin, liver, kidney, and ocular fibrosis, highlighting the broad potential of LPA1 antagonism in treating fibrotic conditions.[1]
Clinical Development and Translational Insights
Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT01766817)
BMS-986020 was evaluated in a Phase 2, randomized, double-blind, placebo-controlled clinical trial in patients with idiopathic pulmonary fibrosis (IPF).[8][9] The study aimed to assess the safety, efficacy, and tolerability of BMS-986020 administered at doses of 600 mg once daily (qd) and 600 mg twice daily (bid) over a 26-week period.[8][9] The primary endpoint was the rate of change in forced vital capacity (FVC) from baseline to week 26.[8]
The trial demonstrated that patients treated with 600 mg of BMS-986020 twice daily experienced a significantly slower rate of decline in FVC compared to the placebo group.[8]
Hepatotoxicity and Discontinuation of the Trial
Despite the positive efficacy signals, the clinical trial was terminated prematurely due to safety concerns.[10] Dose-related elevations in hepatic enzymes were observed in both treatment arms.[8] Furthermore, three cases of cholecystitis were identified and determined to be related to BMS-986020.[8] Subsequent nonclinical investigations suggested that this hepatobiliary toxicity was likely an off-target effect of the molecule and not related to its antagonism of the LPA1 receptor.[11] Specifically, BMS-986020 was found to inhibit bile acid efflux transporters, which may have contributed to the observed liver injury.[11]
The Path Forward: Next-Generation LPA1 Antagonists
The clinical experience with BMS-986020, while ultimately unsuccessful for this specific compound, provided crucial validation for LPA1 as a therapeutic target in IPF. The learnings from this program have been instrumental in guiding the development of next-generation LPA1 antagonists with improved safety profiles. Researchers have focused on designing molecules that retain high potency for the LPA1 receptor while minimizing off-target activities, particularly those related to hepatobiliary transporters.[12]
Experimental Protocols and Methodologies
Example In Vitro Assay: Calcium Mobilization Assay
The functional antagonism of the LPA1 receptor by compounds like BMS-986020 can be assessed using a calcium mobilization assay in cells expressing the receptor. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA.
Step-by-Step Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (BMS-986020) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of LPA to the wells to stimulate the LPA1 receptor.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of LPA using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium signal at each concentration of the antagonist to determine the IC50 value.
Example In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model in rodents is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one week.
-
Bleomycin Instillation: Anesthetize the animals and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Compound Administration: Begin daily administration of the test compound (BMS-986020) or vehicle at a predetermined dose and route (e.g., oral gavage).
-
Monitoring: Monitor the animals for body weight changes and clinical signs throughout the study.
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of collagen content (e.g., Sircol assay).
-
-
Data Analysis: Compare the extent of fibrosis and inflammatory markers between the vehicle-treated, bleomycin-only, and compound-treated groups.
Analytical Methods
The characterization and quantification of BMS-986020 in biological matrices typically involve standard analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common method for quantifying the drug and its metabolites in plasma and tissue samples. For structural elucidation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are employed.
Conclusion and Future Perspectives
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (BMS-986020) has played a pivotal role in advancing our understanding of the LPA1 signaling pathway in fibrosis. While its clinical development was halted due to off-target toxicity, the compound unequivocally demonstrated that antagonizing the LPA1 receptor can have a beneficial effect on lung function in patients with IPF. This has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles, which are currently in clinical trials. The story of BMS-986020 serves as a valuable case study in drug discovery, highlighting the importance of thorough preclinical safety assessment and the iterative process of designing safer and more effective medicines. Future research will likely focus on further refining the selectivity of LPA1 antagonists and exploring their potential in other fibrotic diseases.
References
-
Journal of Stage. Lysophosphatidic acid (LPA) signaling through LPA1 in organ fibrosis: A pathway with pleiotropic pro-fibrotic effects. [Link]
-
Taylor and Francis Online. Targeting the LPA1 signalling pathway for fibrosis therapy: a patent review (2010-present). [Link]
-
National Center for Biotechnology Information. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization. [Link]
-
PubMed. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BMS-986020. [Link]
-
PubMed. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
-
ACS Publications. Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure. [Link]
-
ACS Publications. Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure. [Link]
-
Bristol Myers Squibb. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet. [Link]
-
ResearchGate. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. [Link]
-
Bristol Myers Squibb. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis. [Link]
-
Frontiers. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
-
ClinicalTrials.gov. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis. [Link]
-
Bristol Myers Squibb Study Connect. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis. [Link]
-
Pulmonary Fibrosis News. BMS-986020. [Link]
-
The Journal of Nuclear Medicine. Design, Synthesis and Discovery of a second-generation PET Ligand for Lysophosphatidic Acid Receptor 1 (LPA1) to Measure Target Engagement of LPA1 Antagonists in Lung Tissues. [Link]
-
ERS Publications. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. [Link]
-
ResearchGate. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. [Link]
-
National Center for Biotechnology Information. The value of imaging and clinical outcomes in a phase II clinical trial of a lysophosphatidic acid receptor antagonist in idiopathic pulmonary fibrosis. [Link]
-
ResearchGate. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
-
Frontiers. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
Sources
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. invivochem.net [invivochem.net]
- 3. BMS-986020 | LPL Receptor | LPA Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
